molecular formula C12H13N5O2 B5540357 6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

Cat. No.: B5540357
M. Wt: 259.26 g/mol
InChI Key: OKSNRORVLMCNRE-UHFFFAOYSA-N
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Description

6-(2,4-Dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with bifunctional compounds such as chloromethyl biphenyl-phosphanoxide, pyruvic acid, or phenacyl bromide . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms or other functional groups onto the triazole ring .

Scientific Research Applications

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-7-14-15-12-13-11(16-17(7)12)9-5-4-8(18-2)6-10(9)19-3/h4-6H,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSNRORVLMCNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1NC(=N2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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